1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
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Overview
Description
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with an oxolan-3-ylmethyl group and a (E)-2-phenylethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine typically involves multi-step organic reactions. One common approach is the N-arylation of oxetanylamines, which can be achieved using a Pd cross-coupling reaction in water . This method employs renewable feedstock surfactants and provides a sustainable route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, given the current trends in chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-ylmethyl)hydrazine hydrochloride: This compound shares the oxolan-3-ylmethyl group but differs in its overall structure and properties.
Uniqueness
1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-10-8-18(9-11-19)14-17-6-12-22-15-17/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDBCCZJDESTB-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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